2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

Description

Molecular Architecture and Isomeric Configurations

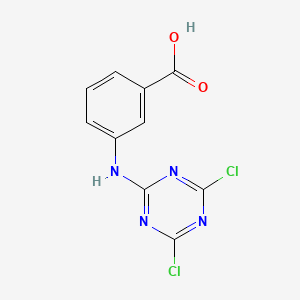

The molecular architecture of this compound is defined by its molecular formula C₁₀H₆Cl₂N₄O₂ and molecular weight of 285.08 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoic acid, which accurately reflects its structural composition. The canonical Simplified Molecular Input Line Entry System representation is expressed as C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(=O)O, providing a precise description of the molecular connectivity.

The compound's structural framework consists of a 1,3,5-triazine heterocyclic ring, which serves as the central scaffold. This six-membered aromatic ring contains three nitrogen atoms positioned alternately with three carbon atoms, creating a highly stable and electron-deficient system. The dichlorotriazine moiety imparts significant reactivity to the molecule, with the chlorine substituents at positions 4 and 6 serving as excellent leaving groups for nucleophilic substitution reactions. The carboxyanilino substituent at position 2 introduces both hydrogen bonding capability through the carboxylic acid group and extended conjugation through the benzene ring.

The International Chemical Identifier for this compound is InChI=1S/C10H6Cl2N4O2/c11-8-14-9(12)16-10(15-8)13-6-3-1-2-5(4-6)7(17)18/h1-4H,(H,17,18)(H,13,14,15,16), while the International Chemical Identifier Key is WQKKRBIBVKBSPV-UHFFFAOYSA-N. These identifiers provide unique digital signatures for the compound, ensuring precise identification in chemical databases and literature.

Crystallographic Analysis and Bonding Patterns

The crystallographic properties of this compound reflect the compound's complex intermolecular interactions and packing arrangements. While specific crystal structure data for this exact compound was not available in the search results, related triazine derivatives provide insight into typical bonding patterns and crystallographic behavior. The structural analysis of similar carbazole-triazine hybrids demonstrates that triazine-containing compounds often crystallize in monoclinic space groups with characteristic unit cell parameters.

The bonding patterns within the molecule involve both covalent and non-covalent interactions that influence its overall stability and properties. The triazine ring exhibits aromatic character with delocalized electron density across the carbon-nitrogen framework. The carbon-nitrogen bonds within the triazine ring typically display bond lengths intermediate between single and double bonds, reflecting the aromatic nature of the heterocycle. The chlorine substituents form polar covalent bonds with the triazine carbon atoms, creating sites of partial positive charge on the carbon atoms and partial negative charge on the chlorine atoms.

The carboxyanilino substituent introduces additional complexity through hydrogen bonding interactions. The carboxylic acid functional group can participate in intermolecular hydrogen bonding, both as a hydrogen bond donor through the hydroxyl group and as an acceptor through the carbonyl oxygen. The amino linkage between the benzene ring and the triazine core can also engage in hydrogen bonding interactions, particularly with neighboring molecules in the crystal lattice.

Crystal packing arrangements in triazine derivatives are often stabilized by various non-covalent interactions including hydrogen bonding, π-π stacking between aromatic rings, and halogen bonding involving the chlorine substituents. These interactions contribute to the overall crystal stability and influence physical properties such as melting point, solubility, and mechanical properties.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides essential information about its molecular structure and electronic properties. Fourier Transform Infrared spectroscopy serves as a primary analytical tool for identifying functional groups and confirming structural features within the molecule. The carbonyl stretch of the carboxylic acid group typically appears in the range of 1650-1750 cm⁻¹, while the broad hydroxyl stretch associated with the carboxylic acid functionality manifests around 2500-3300 cm⁻¹.

The triazine ring system contributes characteristic absorption bands in the infrared spectrum, with carbon-nitrogen stretching vibrations appearing in the region of 1300-1600 cm⁻¹. The aromatic carbon-carbon stretching modes of both the triazine ring and the benzene ring produce multiple bands in the 1400-1600 cm⁻¹ region. The carbon-chlorine stretching vibrations of the dichlorotriazine moiety typically appear at lower frequencies, around 600-800 cm⁻¹.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the compound. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for the aromatic protons of the benzene ring, typically appearing in the range of 7.0-8.0 parts per million. The amino proton linking the benzene ring to the triazine core exhibits a characteristic downfield shift due to deshielding effects from the adjacent aromatic systems. Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes between the various carbon environments, with the triazine carbons, benzene carbons, and carboxylic acid carbon each displaying unique chemical shifts.

The electronic absorption properties of the compound in the ultraviolet-visible region reflect its extended conjugated system. The triazine chromophore typically exhibits absorption maxima in the ultraviolet region, with additional bathochromic shifts resulting from the attached carboxyanilino substituent. The compound demonstrates intensely blue fluorescence when irradiated with ultraviolet radiation, similar to related triazine derivatives, indicating efficient electronic transitions within the aromatic system.

| Spectroscopic Technique | Key Characteristic Bands/Shifts | Typical Range |

|---|---|---|

| Fourier Transform Infrared | Carbonyl stretch (carboxylic acid) | 1650-1750 cm⁻¹ |

| Fourier Transform Infrared | Hydroxyl stretch (carboxylic acid) | 2500-3300 cm⁻¹ |

| Fourier Transform Infrared | Carbon-nitrogen stretch (triazine) | 1300-1600 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| Ultraviolet-Visible | Electronic transitions | Ultraviolet region |

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of this compound arises from multiple stabilizing factors inherent in its molecular structure. The aromatic nature of both the triazine ring and the benzene ring contributes significantly to the overall stability through resonance stabilization. The electron-deficient character of the triazine ring, resulting from the electronegative nitrogen atoms, creates a stable aromatic system that resists thermal decomposition under moderate conditions.

Computational studies on related triazine systems indicate that the molecular geometry optimization typically results in planar or near-planar configurations for the aromatic components. The triazine ring maintains planarity due to its aromatic character, while the benzene ring of the carboxyanilino substituent also adopts a planar geometry. The dihedral angle between these two aromatic systems influences the overall molecular conformation and affects properties such as electronic absorption and fluorescence characteristics.

The conformational dynamics of the molecule involve rotational freedom around the carbon-nitrogen bond connecting the benzene ring to the triazine core. Density Functional Theory calculations on similar systems suggest that the energy barrier for rotation around this bond is moderate, allowing for conformational flexibility while maintaining preferred orientations that maximize conjugation between the aromatic systems. The presence of the carboxylic acid group introduces additional conformational considerations, as the orientation of this functional group affects intermolecular hydrogen bonding patterns.

Thermogravimetric analysis data for related triazine compounds indicates thermal stability up to temperatures of approximately 200-300 degrees Celsius, with decomposition occurring through multiple pathways including loss of chlorine substituents and fragmentation of the organic framework. The compound exhibits chemical stability under ambient conditions when stored properly, with recommended storage at low temperatures to minimize potential degradation pathways.

The computational evaluation of molecular properties reveals important thermodynamic parameters including molecular volume, surface area, and polarizability. The molar refractivity is calculated to be approximately 66.62, while the molar volume is estimated at 171.5 cubic meters per mole. These parameters provide insights into the molecular size and electronic properties that influence solubility, reactivity, and interaction with other molecules.

Properties

IUPAC Name |

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4O2/c11-8-14-9(12)16-10(15-8)13-6-3-1-2-5(4-6)7(17)18/h1-4H,(H,17,18)(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKKRBIBVKBSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347724 | |

| Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26940-56-7 | |

| Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with 4,6-Dichloro-1,3,5-Triazine and 3-Aminobenzoic Acid

The most common method for synthesizing 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine involves the reaction between 4,6-dichloro-1,3,5-triazine and 3-aminobenzoic acid . This reaction is typically conducted under the following conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Triethylamine or sodium carbonate.

- Reaction Temperature: 80–100°C.

- Reaction Time: Several hours to ensure complete conversion.

The reaction mechanism proceeds via nucleophilic substitution of the chlorine atoms on the triazine ring by the amino group of 3-aminobenzoic acid. The carboxylic acid group remains intact during the process.

Industrial Production Techniques

Scale-Up Strategies

In industrial settings, the synthesis is scaled up using larger reaction vessels while optimizing reaction parameters for higher yield and purity:

- Continuous Flow Reactors: These systems improve efficiency by maintaining consistent reaction conditions.

- Automated Systems: Automation in temperature control and reagent addition minimizes human error.

Purification

After synthesis, purification involves recrystallization techniques to remove impurities:

- Solvent Selection: Heptane or other suitable solvents are used for recrystallization.

- Recovery Processes: Solvents like heptane can be distilled and reused to reduce costs.

Research Findings and Reaction Optimization

Substitution Properties of Triazines

The unique substitution properties of triazines make them versatile in organic synthesis. Studies have shown that substituting chlorine atoms with functional groups like amino acids results in compounds with varied electronic properties.

Reaction Yields

Reported yields for this synthesis range from moderate to high (60–90%), depending on:

- Reaction temperature.

- Purity of reagents.

- Duration of heating.

Data Table: Reaction Parameters and Outcomes

| Parameter | Value/Condition | Notes |

|---|---|---|

| Solvent | DMF or acetonitrile | Ensures solubility of reactants |

| Base | Triethylamine or sodium carbonate | Facilitates nucleophilic attack |

| Temperature | 80–100°C | Optimized for complete conversion |

| Reaction Time | Several hours | Depends on scale and reactants |

| Yield | 60–90% | Varies with purity and conditions |

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

Condensation reactions: The carboxyanilino group can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dimethylformamide).

Condensation reactions: Aldehydes or ketones in the presence of a catalyst (e.g., acetic acid) and a suitable solvent (e.g., ethanol).

Major Products

Nucleophilic substitution: Substituted triazines with various functional groups.

Condensation reactions: Imines or amides.

Scientific Research Applications

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the nature of the target. The exact mechanism of action may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Reactivity: The carboxyanilino group in the target compound provides a carboxylic acid site for further conjugation (e.g., esterification, amidation), unlike alkylamine- or ether-substituted triazines .

- Steric and Electronic Effects: The tert-butylamino group () introduces steric hindrance, while the carboxyanilino group offers electron-withdrawing properties, altering nucleophilic substitution kinetics .

Key Observations :

Key Observations :

Key Observations :

- The carboxyanilino group likely enhances water solubility compared to alkyl- or aryl-substituted derivatives.

Biological Activity

The compound 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine (CAS Number: 26940-56-7) is a member of the triazine family known for its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazine core substituted with a carboxyaniline group and two chlorine atoms. The structural formula can be represented as follows:

This structure is significant for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 0.20 | Inhibition of PI3K/mTOR signaling pathway |

| MCF-7 (Breast cancer) | 1.25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical cancer) | 1.03 | Suppression of AKT phosphorylation |

| HepG2 (Liver cancer) | 12.21 | Modulation of cell cycle regulators |

These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal cells, a critical factor in developing effective chemotherapy agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : It acts as an inhibitor of key kinases involved in cancer progression, such as PI3K and mTOR. The inhibition of these pathways leads to reduced cell growth and increased apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in malignant cells .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at various phases, thereby preventing cancer cells from proliferating .

In Vivo Studies

In vivo studies using mouse models have confirmed the anticancer efficacy of this compound. Tumor reduction was noted when administered at concentrations as low as 10 µM . These findings suggest potential for therapeutic application in clinical settings.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the triazine core can enhance biological activity. Variants with different substituents have shown improved potency against various cancers . This highlights the importance of chemical diversity in developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-carboxyanilino)-4,6-dichloro-1,3,5-triazine, and how does stepwise substitution affect yield?

- Methodology : The compound can be synthesized via sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). First, substitute the 4-position chlorine with 3-aminobenzoic acid under controlled alkaline conditions (0–5°C, acetone/water mixture) to form the 3-carboxyanilino intermediate. Subsequent substitution of the remaining chlorines (positions 2 and 6) requires careful control of stoichiometry and reaction time. For example, highlights that reactivity decreases with each substitution due to reduced electrophilicity, necessitating harsher conditions (e.g., elevated temperature or stronger nucleophiles) for subsequent steps .

Q. How can purity and structural integrity be verified during synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to monitor reaction progress and purity. Confirm the structure via -NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm for the carboxyanilino group) and -NMR (carbonyl carbons at ~170 ppm). Infrared spectroscopy (IR) can validate the presence of carboxylic acid (broad O–H stretch at ~2500–3300 cm) and triazine ring vibrations (~1550 cm) .

Q. What solvents and catalysts are recommended for coupling reactions involving this compound?

- Methodology : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reaction efficiency. Tertiary amines (e.g., N-methylmorpholine) are effective catalysts for dehydrocondensation reactions, as demonstrated in for analogous triazine derivatives. Avoid protic solvents, which may hydrolyze reactive chlorines .

Advanced Research Questions

Q. How do electronic effects of the 3-carboxyanilino group influence regioselectivity in subsequent functionalization?

- Methodology : The electron-withdrawing carboxy group directs nucleophilic attack to the para-position relative to the amino group on the triazine ring. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity. Experimental validation via competitive reactions with different nucleophiles (e.g., amines vs. alcohols) under identical conditions is critical. emphasizes that steric and electronic factors from substituents significantly alter reaction pathways .

Q. What strategies mitigate side reactions during multi-step functionalization (e.g., hydrolysis or dimerization)?

- Methodology :

- Temperature Control : Maintain sub-ambient temperatures during chlorination steps to suppress hydrolysis.

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent acid-catalyzed side reactions.

- Catalytic Additives : Use scavengers like molecular sieves to absorb byproducts (e.g., HCl) that could degrade the triazine core. reports similar strategies for stabilizing reactive intermediates in triazine synthesis .

Q. How can spectroscopic or crystallographic data resolve ambiguities in substitution patterns?

- Methodology : Single-crystal X-ray diffraction is definitive for confirming substitution sites. For example, used X-ray data to validate the structure of a triazine-oxazolidine derivative, highlighting intramolecular interactions (e.g., C–H···N) that stabilize the crystal lattice. If crystallization fails, 2D NMR (e.g., - HSQC) can differentiate between regioisomers .

Q. What are the implications of contradictory data on reaction yields in the literature for analogous triazines?

- Methodology : Discrepancies often arise from variations in solvent basicity, as shown in , where yields of catalytic amide-forming reactions depended on the pKa of tertiary amines. Systematically test solvent-catalyst combinations (e.g., DMF with triethylamine vs. pyridine) to identify optimal conditions. Document reaction parameters rigorously to enable reproducibility .

Safety and Handling

Q. What precautions are necessary for handling reactive chlorinated triazines?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as chlorinated triazines can cause irritation ( ). Quench residual chlorines with aqueous sodium bicarbonate before disposal. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.